molecular formula C7H16N2O B14318595 N-(2,2-Dimethylpropyl)-N'-methylurea CAS No. 105150-84-3

N-(2,2-Dimethylpropyl)-N'-methylurea

Cat. No.: B14318595
CAS No.: 105150-84-3
M. Wt: 144.21 g/mol
InChI Key: HUZFOEJFYLKQID-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-N’-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which consists of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylpropyl)-N’-methylurea typically involves the reaction of 2,2-dimethylpropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dimethylpropylamine+Methyl isocyanateN-(2,2-Dimethylpropyl)-N’-methylurea\text{2,2-Dimethylpropylamine} + \text{Methyl isocyanate} \rightarrow \text{N-(2,2-Dimethylpropyl)-N'-methylurea} 2,2-Dimethylpropylamine+Methyl isocyanate→N-(2,2-Dimethylpropyl)-N’-methylurea

Industrial Production Methods

In an industrial setting, the production of N-(2,2-Dimethylpropyl)-N’-methylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylpropyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The urea group can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,2-Dimethylpropyl)-N’-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylpropyl)-N’-methylurea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylurea: Similar in structure but lacks the 2,2-dimethylpropyl group.

    N-Methylurea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.

    N,N-Diethylurea: Contains ethyl groups instead of the 2,2-dimethylpropyl group.

Uniqueness

N-(2,2-Dimethylpropyl)-N’-methylurea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from other urea derivatives.

Properties

CAS No.

105150-84-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3-methylurea

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5-9-6(10)8-4/h5H2,1-4H3,(H2,8,9,10)

InChI Key

HUZFOEJFYLKQID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)NC

Origin of Product

United States

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